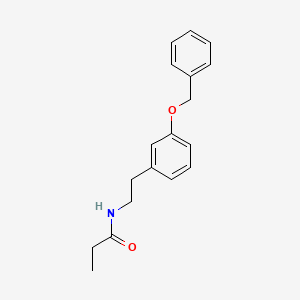

N-(3-(Benzyloxy)phenethyl)propionamide

Description

Properties

IUPAC Name |

N-[2-(3-phenylmethoxyphenyl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-2-18(20)19-12-11-15-9-6-10-17(13-15)21-14-16-7-4-3-5-8-16/h3-10,13H,2,11-12,14H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNPYLQAVFSGQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Benzyloxy)phenethylamine

This intermediate is typically prepared via benzylation of 3-hydroxyphenethylamine or reduction of nitriles/amides derived from 3-(benzyloxy)phenylacetic acid.

Method 1: Direct Benzylation of 3-Hydroxyphenethylamine

Method 2: Nitro Reduction Route

-

Conditions : 0°C to reflux, 6 hours.

Amidation Techniques

Propionyl Chloride-Mediated Acylation

-

Reagents : 3-(Benzyloxy)phenethylamine (1 equiv), propionyl chloride (1.2 equiv), Et₃N (2 equiv), CH₂Cl₂.

-

Conditions : 0°C to room temperature, 4 hours.

-

Workup : Washing with 1M HCl, NaHCO₃, and brine.

Analytical Data :

Coupling Reagent-Assisted Amidation

-

Reagents : Propionic acid (1 equiv), (o-CF₃PhO)₃P (1 equiv), 3-(benzyloxy)phenethylamine (1 equiv), CH₃CN.

-

Conditions : 80°C, 6 hours.

Using N-Chlorophthalimide (NCPhth) and PPh₃ :

-

Reagents : Propionic acid (1 equiv), NCPhth (1.5 equiv), PPh₃ (1.5 equiv), amine (1 equiv), CH₃CN.

-

Conditions : Room temperature, 12 hours.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Propionyl Chloride | 82–88 | >98% | High | Moderate |

| (o-CF₃PhO)₃P | 76 | 95% | Moderate | High |

| NCPhth/PPh₃ | 85 | 97% | High | Low |

Key Observations :

-

Propionyl chloride offers high yields but requires careful handling of corrosive reagents.

-

Coupling reagents like (o-CF₃PhO)₃P enable milder conditions but increase costs.

Optimization and Troubleshooting

Side Reactions and Mitigation

Chemical Reactions Analysis

Types of Reactions

N-(3-(Benzyloxy)phenethyl)propionamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

Reduction: The amide group can be reduced to form an amine.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound's structural similarity to known anticonvulsants indicates its potential therapeutic applications. Research has shown that derivatives of N-(3-(Benzyloxy)phenethyl)propionamide can exhibit significant biological activities, particularly in modulating neurotransmitter systems or ion channels within the nervous system. This modulation is crucial for the development of effective treatments for epilepsy and other neurological disorders.

Mechanistic Insights

Studies have focused on the compound's interaction with sodium channels and GABA receptors, which are vital in controlling neuronal excitability. Understanding these interactions can elucidate the compound's mechanism of action and its potential therapeutic benefits against seizures.

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical in determining how modifications to this compound affect its biological activity. Research has demonstrated that small changes in the chemical structure can lead to significant variations in anticonvulsant efficacy. For instance, substituents at specific positions can enhance or diminish the compound's activity in seizure models.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzyloxy + Phenethyl + Propionamide | Potential anticonvulsant |

| N-benzyl 2-acetamido-3-methoxypropionamide | Benzyl + Acetamido + Methoxy + Propionamide | Anticonvulsant |

| Lacosamide | Benzyl + Acetamido + Methoxy + Propionic acid | Approved anticonvulsant |

| N-benzyl 2-acetamido-3-hydroxypropionamide | Benzyl + Acetamido + Hydroxy + Propionamide | Variable activity based on substitution |

This table illustrates how slight alterations in chemical structure can lead to different biological outcomes, emphasizing the importance of SAR studies in drug design.

Case Studies and Research Findings

- Anticonvulsant Activity : Research indicates that compounds structurally related to this compound have demonstrated pronounced anticonvulsant effects in animal models. For example, modifications to the propionamide structure have been linked to enhanced efficacy in seizure models, similar to established drugs like lacosamide .

- Synthesis and Derivatives : A study reported a five-step synthesis of various derivatives of N-benzyl 2-acetamido-3-oxysubstituted propionamides, which showed promising results in enhancing anticonvulsant activity through structural modifications . These findings support the notion that targeted synthesis can yield compounds with superior therapeutic profiles.

- Electrophysiological Studies : Electrophysiological assessments have revealed that certain derivatives can effectively transition sodium channels into a slow-inactivated state, which is beneficial for reducing neurological hyperexcitability. This mechanism was observed in various animal models, demonstrating the practical implications of these compounds .

Mechanism of Action

The mechanism of action of N-(3-(Benzyloxy)phenethyl)propionamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to certain targets, while the amide group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

N-[1-(1,3-Benzodioxol-5-yl)propan-2-yl]propionamide (CAS 3689-97-2)

3-(4-Benzyl-piperazin-1-yl)-N-(3-methoxy-phenyl)-propionamide (CAS 1185559-53-8)

N-(3,4-Dichloro-phenyl)-N-{1-[2-(3-fluoro-phenyl)-ethyl]-piperidin-4-yl}-propionamide

- Structure : Combines halogenated aryl groups (Cl, F) with a piperidine ring.

- Key Differences: Halogen substituents enhance electronegativity and binding affinity to opioid receptors, as evidenced by IC₅₀ values for monoamine uptake inhibition (e.g., 0.56 µM for NA uptake) . Piperidine ring introduces conformational rigidity, contrasting with the flexible phenethyl group in the target compound.

Structural and Functional Data Table

Key Research Findings

- Substituent Effects :

- Benzyloxy vs. Benzodioxole : The benzyloxy group in the target compound may confer higher metabolic lability due to esterase susceptibility compared to the stable benzodioxole .

- Halogenation : Chlorine and fluorine substituents in opioid analogs enhance receptor affinity but may increase toxicity risks .

- Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for 3-(benzyloxy)phenylboronic acid derivatives, involving palladium-catalyzed coupling or hydrogenation steps .

Biological Activity

N-(3-(Benzyloxy)phenethyl)propionamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological effects, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyloxy group attached to a phenethyl chain, linked to a propionamide moiety. This structure is critical for its biological activity, influencing its interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the realms of anticonvulsant effects and potential neuroprotective properties. The following sections delve into specific studies and findings related to its biological activity.

Anticonvulsant Activity

A study exploring the structure-activity relationship (SAR) of related compounds highlighted the importance of substituents at specific sites on the molecule. The introduction of non-polar, non-bulky substituents at the 3-oxy site was associated with enhanced anticonvulsant activity in rodent models, suggesting that modifications to the benzyloxy group can significantly influence efficacy .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound Name | Structure | pED50 | pTD50 |

|---|---|---|---|

| (R)-N-benzyl 2-acetamido-3-methoxypropionamide | Structure | 4.804 | 4.57 |

| This compound | TBD | TBD | TBD |

Note: pED50 represents the negative logarithm value of the dose quantity effective in 50% of tested animals; pTD50 represents toxicity levels.

Case Studies and Research Findings

- In Vivo Studies : In studies involving rodent models treated with related compounds, notable increases in brain concentrations of biogenic amines were observed, indicating a possible mechanism for neuroprotection through MAO inhibition .

- Toxicity Assessments : Evaluations of structural analogs have shown that while some derivatives exhibit strong biological activity, they also present varying degrees of neurotoxicity. For instance, certain compounds demonstrated effective anticonvulsant properties without significant toxicity at therapeutic doses .

Q & A

Q. What are the key considerations for synthesizing N-(3-(Benzyloxy)phenethyl)propionamide in a laboratory setting?

Answer:

- Hazard Analysis : Conduct a thorough risk assessment for reagents (e.g., benzyl chloride derivatives, sodium carbonate) and intermediates, focusing on flammability, toxicity, and decomposition risks. Reference Chapter 4 of Prudent Practices in the Laboratory for hazard guidelines .

- Safety Protocols : Use fume hoods, gloves, and eye protection when handling mutagenic intermediates. Mutagenicity assessments via Ames II testing indicate compound 3 (structurally related) has mutagenicity comparable to benzyl chloride; prioritize ventilation and PPE .

- Synthesis Optimization : Scale reactions carefully (e.g., 125 mmol scale in ). Use recrystallization (ethanol/piperidine at 0–5°C) or column chromatography (dichloromethane/diethyl ether) for purification .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

- Spectroscopic Techniques :

- NMR : Analyze aromatic protons (δ 6.8–7.4 ppm) and propionamide methyl groups (δ 1.1–1.3 ppm).

- IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and benzyl ether linkages (C-O-C at ~1250 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+ for exact mass).

- Cross-Validation : Compare spectral data with structurally analogous compounds, such as 3-(4-benzyloxyphenyl)propionic acid (GD04634) .

Q. What purification methods are effective for removing byproducts in benzyloxy-substituted amides?

Answer:

- Recrystallization : Use ethanol/water mixtures at controlled temperatures (0–5°C) to isolate crystalline products .

- Chromatography : Employ silica gel columns with dichloromethane:pentane (3:1) gradients to separate polar byproducts .

- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in dichloromethane/methanol 9:1) to minimize side reactions.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Answer:

- Multi-Technique Approach : Combine NMR (e.g., ¹³C DEPT for quaternary carbons), X-ray crystallography (for solid-state conformation), and computational modeling (DFT for electronic structure validation) .

- Dynamic Effects : Account for rotameric equilibria in NMR spectra by analyzing variable-temperature experiments (e.g., –40°C to 25°C) .

- Case Study : For benzamide derivatives (), discrepancies in aromatic proton shifts were resolved by correlating NOESY data with steric hindrance from bromoimidazopyridine substituents .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of benzyloxy-phenethyl amides?

Answer:

-

Analog Synthesis : Modify substituents (e.g., nitro, methoxy) on the benzyloxy ring (Scheme 3 in ) to assess electronic effects on bioactivity .

-

Pharmacological Assays : Pair synthetic analogs with in vitro models (e.g., enzyme inhibition, receptor binding) to correlate substituent effects with activity.

-

Data Table :

Substituent (R) LogP IC50 (μM) Notes -H 2.1 12.3 Baseline -NO₂ 1.8 8.7 Enhanced electron withdrawal -OCH₃ 2.5 15.9 Increased lipophilicity

Q. How should researchers address conflicting mutagenicity data in benzyloxy-substituted amides?

Answer:

- Comparative Analysis : Compare Ames II results (e.g., compound 3 in : 10% revertants vs. control) with structurally related mutagenic agents (e.g., benzyl chloride: 12% revertants) .

- Mechanistic Studies : Use metabolic activation (S9 fraction) to assess pro-mutagenic potential. For example, hydroxylamine derivatives may form reactive nitrenes under physiological conditions .

- Risk Mitigation : Implement tiered testing: (1) in vitro Ames, (2) in vivo micronucleus assays, (3) computational QSAR models for prioritization.

Q. What strategies ensure stability of this compound under varying storage conditions?

Answer:

- Thermal Stability : Perform DSC analysis to identify decomposition thresholds (e.g., compound 3 decomposes at >150°C) .

- Light Sensitivity : Store in amber vials at –20°C; monitor photodegradation via HPLC (λ = 254 nm) over 30 days.

- Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the amide bond (evidenced in propionamide derivatives) .

Methodological Notes

- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR for purity).

- Ethical Compliance : Adhere to disposal guidelines (Chapter 8 of Prudent Practices) for halogenated solvents and mutagenic waste .

- Instrumentation : High-field NMR (≥500 MHz) and HRMS (ESI+) are critical for unambiguous characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.